molecular formula C11H12O3 B8303103 6-Acetoxy-3,4-dihydrobenzopyran CAS No. 5614-79-9

6-Acetoxy-3,4-dihydrobenzopyran

Cat. No.: B8303103
CAS No.: 5614-79-9
M. Wt: 192.21 g/mol
InChI Key: WQIFYZCOEREGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetoxy-3,4-dihydrobenzopyran is a synthetic benzopyran derivative of significant interest in medicinal chemistry and pharmacological research. The benzopyran scaffold is a privileged structure in drug discovery, found in numerous natural products and marketed therapeutics, and is known for its diverse biological activities . This compound serves as a key intermediate for researchers developing novel small-molecule therapies, particularly in the fields of neurodegenerative disorders and oncology. Researchers value this compound for its potential as a building block in structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic properties . In neurodegenerative research, benzopyran derivatives have demonstrated promise in targeting multiple pathological pathways associated with Alzheimer's disease, including oxidative stress and neuroinflammation . In cancer research, analogs containing the dihydrobenzopyran structure have been investigated for their anti-proliferative effects and their ability to modulate key cellular signaling pathways . The acetoxy functional group at the 6-position is a critical modification point, allowing for further chemical derivatization to explore and enhance binding affinity to various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory safety regulations.

Properties

CAS No.

5614-79-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-6-yl acetate

InChI

InChI=1S/C11H12O3/c1-8(12)14-10-4-5-11-9(7-10)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3

InChI Key

WQIFYZCOEREGBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

a) 3-Bromo-5-methoxy-3,4-dihydrobenzopyran derivatives (22a, 22b)
  • Synthesis : These derivatives are synthesized via iodine-mediated oxidative aromatization of 2-bromo-2,3,4,6,7,8-hexahydro-1-benzopyran-5-ones, achieving high yields (85–89%) .
  • Key Differences : The bromine substituent at position 3 and methoxy group at position 5 contrast with 6-Acetoxy-3,4-dihydrobenzopyran’s acetoxy group at position 5. Bromine enhances electrophilic reactivity, enabling further substitution, while the acetoxy group may undergo hydrolysis to a hydroxyl group under acidic/basic conditions, offering a route to hydroxy analogs.
b) 6-Hydroxy-3,4-dimethoxy-2,3-benzopyran
  • Structure : Features hydroxyl (-OH) and methoxy (-OMe) groups at positions 6 and 3/4, respectively .
  • This difference may influence bioavailability in pharmacological contexts.
c) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Relevance : The acetoxy group in this compound could act as a protective group for a hydroxyl moiety, mimicking caffeic acid’s bioactivity while improving stability or membrane permeability.

Physicochemical Properties

Compound Substituents Key Properties Applications/Reactivity
This compound 6-OAc, 3,4-dihydro Likely moderate polarity due to OAc Synthetic intermediate; potential prodrug
3-Bromo-5-methoxy derivatives 3-Br, 5-OMe High reactivity (Br), moderate polarity Electrophilic substitution reactions
6-Hydroxy-3,4-dimethoxy 6-OH, 3/4-OMe High polarity (OH), acidic Antioxidant/pharmacological research
Caffeic Acid 3,4-diOH, propenoic acid High solubility, antioxidant activity Dietary supplements, cosmetics

Preparation Methods

Friedel-Crafts Acetylation

Position-selective acetylation at the 6-position is achieved via Friedel-Crafts chemistry. Acetylation of 3,4-dihydro-3,8-dihydroxy-2H-1-benzopyran (52 ) with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in CH₂Cl₂ at 0°C produces 6-acetoxy derivatives (60 ) in 68% yield. NMR analysis (δ 2.04 ppm, singlet) confirms acetate incorporation without competing O-acetylation at the 3-position.

Alternative Synthetic Routes and Modifications

Mitsunobu-Based Functionalization

The Mitsunobu reaction enables diversification of the benzopyran core. Azide 29 , prepared from alcohol 26 via DIAD/PPh₃-mediated coupling with diphenylphosphoryl azide, undergoes Staudinger reduction to amine 30 . Subsequent acylation with aryl acids furnishes amide derivatives (31a–d ), though these analogues show reduced stability compared to ester-linked compounds.

Nitrate Ester Derivatives

J-STAGE researchers synthesized nitrooxyalkyl analogues (61–67 ) by treating hydroxyalkyl benzopyrans (54–60 ) with fuming HNO₃/Ac₂O at -15°C. These derivatives exhibit enhanced solubility but require stabilization with radical scavengers (e.g., BHT) during storage.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR remains the primary tool for structural confirmation. Key diagnostic signals include:

  • Acetoxy methyl: δ 2.04–2.08 ppm (singlet)

  • C3 proton: δ 5.20–5.40 ppm (multiplet, J = 6.2 Hz)

  • Aromatic protons: δ 6.45–6.98 ppm (meta-coupled doublets)

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for cyclized products when using orthoester protocols. Epoxide-derived batches show lower purity (85–92%) due to residual chlorohydrin byproducts .

Q & A

Basic: What synthetic methodologies are recommended for producing 6-Acetoxy-3,4-dihydrobenzopyran with high purity?

Answer:
The synthesis of this compound typically involves acetylation of the parent dihydrobenzopyranol under controlled conditions. A common approach is to use acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) to selectively acetylate the hydroxyl group at the 6-position. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound from side products. Purity validation should employ HPLC (C18 column, UV detection at ~255 nm, based on λmax trends for analogous benzopyrans ) and ¹H/¹³C NMR to confirm structural integrity. For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC.

Advanced: How can contradictory spectroscopic data for this compound in literature be resolved?

Answer:
Discrepancies in reported NMR or MS data often arise from variations in solvent, temperature, or instrumentation. To resolve these:

  • Triangulate methods : Cross-validate using 2D NMR (COSY, HSQC) to assign proton and carbon signals unambiguously.
  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and consistent concentrations. Compare with structurally related compounds (e.g., ethyl 4-ANPP hydrochloride, where λmax and stability data are well-documented ).
  • Collaborative verification : Share samples with independent labs to replicate findings. Contradictions may also stem from isomerism or degradation; stability studies (e.g., HPLC monitoring under stress conditions) can clarify this .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify acetoxy (δ ~2.1 ppm for CH₃) and dihydrobenzopyran backbone signals. Compare with databases for analogous compounds (e.g., 3,4-dihydro-2H-1-benzopyran-6-ol derivatives ).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR spectroscopy : Verify ester carbonyl stretch (~1740 cm⁻¹) and aromatic C-O bonds.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities.

Advanced: How to design pharmacokinetic studies for this compound in preclinical models?

Answer:

  • In vitro assays : Use liver microsomes to study metabolic stability and identify primary metabolites via LC-MS/MS.
  • Isotopic labeling : Incorporate ¹⁴C or deuterium at the acetate moiety to track metabolic pathways.
  • Dose-response studies : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Analyze using validated HPLC-MS methods, referencing stability protocols (e.g., storage at -20°C to prevent degradation ).
  • Data normalization : Account for interspecies variability by comparing results across multiple models.

Basic: What protocols ensure the stability of this compound in long-term storage?

Answer:

  • Storage conditions : Store as a crystalline solid at -20°C in airtight, light-protected containers with desiccants to minimize hydrolysis of the acetoxy group .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to detect impurities.
  • Solvent selection : Avoid protic solvents (e.g., methanol) in stock solutions; use DMSO or acetonitrile for short-term use.

Advanced: How to address conflicting reports on the biological activity of this compound across studies?

Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HepG2), concentrations, and endpoints (IC₅₀, EC₅₀).
  • Control for batch variability : Source the compound from multiple synthetic batches and compare bioactivity.
  • Mechanistic studies : Use siRNA knockdown or CRISPR models to validate target engagement. For example, if antioxidant activity is disputed, employ ROS-specific fluorescent probes alongside enzymatic assays.
  • Meta-analysis : Statistically aggregate data from published studies to identify outliers or methodological biases .

Basic: What are the critical parameters for optimizing the yield of this compound synthesis?

Answer:

  • Reaction stoichiometry : Use a 1.2:1 molar ratio of acetic anhydride to dihydrobenzopyranol to minimize unreacted starting material.
  • Catalyst optimization : Screen catalysts (e.g., DMAP vs. H₂SO₄) for efficiency.
  • Temperature control : Maintain 0–5°C during acetylation to suppress side reactions.
  • Workup procedures : Neutralize excess acetic anhydride with NaHCO₃ before extraction to improve purity.

Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Model the electronic structure to predict sites for nucleophilic/electrophilic attack. Compare with analogous compounds like 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.
  • Retrosynthetic analysis : Use AI-based platforms (e.g., ASKCOS) to propose feasible synthetic routes. Validate predictions with small-scale exploratory reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.